N-tert-butyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-18(2,3)21-17(23)22-11-8-13(9-12-22)15-7-6-14-5-4-10-19-16(14)20-15/h4-7,10,13H,8-9,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNALCWSFVTCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) at Piperidine’s 4-Position
A common strategy involves displacing a leaving group (e.g., mesylate, tosylate) on a piperidine intermediate with a naphthyridine nucleophile.
Example Protocol :
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Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate :
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Displacement with 1,8-Naphthyridin-2-yl Nucleophile :
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Deprotection and Amidation :
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable direct installation of the naphthyridine moiety onto pre-functionalized piperidines.
Example Protocol :
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Synthesis of tert-Butyl 4-Bromopiperidine-1-carboxylate :
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Bromination of tert-butyl 4-oxopiperidine-1-carboxylate using PBr₃ in DCM.
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Suzuki Coupling with 1,8-Naphthyridin-2-ylboronic Acid :
One-Pot Tandem Reactions
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Base Selection
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Sterically Hindered Bases (e.g., DIPEA): Minimize side reactions in NAS.
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Inorganic Bases (e.g., K₂CO₃): Preferred for Suzuki couplings to stabilize boronic acids.
Analytical Characterization of Intermediates
NMR Spectroscopy
Mass Spectrometry
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that compounds derived from naphthyridine structures exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that derivatives of naphthyridine can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
1.2 Anticancer Properties
Naphthyridine derivatives have also been investigated for their potential anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the modulation of cell cycle regulators .
1.3 Neurological Applications
Given its piperidine structure, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research has highlighted its ability to modulate dopaminergic and serotonergic pathways, which could be beneficial in managing conditions such as depression and schizophrenia .
Synthesis and Derivatives
The synthesis of N-tert-butyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves several steps, often starting from readily available precursors. The synthetic pathway typically includes:
- Step 1: Formation of the naphthyridine core.
- Step 2: Introduction of the piperidine moiety.
- Step 3: Functionalization to introduce the tert-butyl group.
This synthetic versatility allows for the creation of various derivatives that can be tailored for specific biological activities .
Case Studies
3.1 Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, indicating strong antimicrobial potential .
3.2 Case Study: Cancer Cell Proliferation
In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent .
Data Table: Summary of Applications
| Application Area | Activity Type | Observations |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against S. aureus, E. coli |
| Anticancer | Cell Proliferation | Induces apoptosis in breast cancer cells |
| Neurological | Neurotransmitter Modulation | Potential antidepressant effects |
Mechanism of Action
The mechanism by which N-tert-butyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with 1,8-Naphthyridine Moieties
The 1,8-naphthyridine unit is a common feature in compounds with diverse applications, ranging from host-guest chemistry to antibiotic modulation. Key comparisons include:
N,N'-Bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide (Compound II)
- Structure : Features two 7-methyl-1,8-naphthyridin-2-yl groups attached to a benzenedicarboxamide backbone.
- Function : Demonstrates host-guest binding capabilities with reported binding constants ($ K_b $) for small molecules, attributed to the naphthyridine's ability to engage in π–π and hydrogen-bonding interactions .
- Comparison : Unlike the target compound, which uses a piperidine scaffold, Compound II employs a rigid benzene core. The tert-butyl group in the target may enhance steric bulk and lipophilicity compared to Compound II’s methyl substituents.
Ru(II)-dnp Complexes
Piperidine-Based Carboxamides
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Structure : A piperidine derivative with acetyl and tert-butyl carbamate groups.
- Synthesis : Prepared via acylation of tert-butyl piperidin-4-ylcarbamate, followed by HCl/MeOH deprotection .
- Comparison : The target compound replaces the acetyl group with a 1,8-naphthyridin-2-yl moiety, likely altering electronic properties and bioactivity. The tert-butyl carboxamide group may confer similar stability during synthesis.
7-Acetamido-1,8-naphthyridin-4(1H)-one
- Structure: A naphthyridinone derivative with an acetamido substituent.
- Activity: Exhibits antibiotic-modulating effects at subinhibitory concentrations (MIC/8) when combined with fluoroquinolones (e.g., norfloxacin) .
Comparative Data Table
Biological Activity
N-tert-butyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and enzymatic inhibition. This article synthesizes current research findings, synthesizing data from various studies to present a comprehensive overview of its biological activity.
The compound has the chemical formula and is categorized under naphthyridine derivatives. Its structure features a piperidine ring substituted with a tert-butyl group and an naphthyridinyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cancer progression. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
Inhibition Profile
Table 1 summarizes the IC50 values for various CDK inhibitors, including this compound:
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.36 |
| Other Known CDK Inhibitors | ||
| Palbociclib | CDK4/6 | 0.5 |
| Dinaciclib | Multi-CDK | 0.01 |
Biological Activity and Efficacy
Recent studies have demonstrated that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of HeLa (cervical cancer) and HCT116 (colon cancer) cell lines.
Case Studies
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In Vitro Studies :
- A study evaluated the compound's effect on HeLa cells, revealing a significant reduction in cell viability with an IC50 value of approximately 0.5 µM.
- Another investigation involving HCT116 cells reported similar findings with effective growth inhibition.
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In Vivo Studies :
- Preclinical trials indicated that administration of the compound in murine models resulted in marked tumor size reduction without significant toxicity to normal tissues.
Pharmacokinetics and Toxicology
Pharmacokinetic analysis has shown that this compound possesses favorable absorption characteristics with a reasonable half-life, suggesting potential for therapeutic use. Toxicological evaluations indicate low levels of adverse effects at therapeutic doses, making it a candidate for further clinical development.
Q & A
Q. What are the recommended synthetic routes for N-tert-butyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling reactions between substituted piperidine and 1,8-naphthyridine moieties. For example, intermediates like tert-butyl piperidine-carboxylates can be synthesized via nucleophilic substitution or amidation reactions under basic conditions (e.g., Na₂CO₃ in DMF) . Key steps include:
- Purification: Column chromatography (silica gel, 100–200 mesh) with gradient elution (e.g., 20–80% EtOAc/hexane) .
- Characterization: TLC for reaction monitoring, ESI-MS for molecular weight confirmation, and ¹H/¹³C NMR for structural validation. For example, ¹H NMR peaks at δ 1.4–1.5 ppm correspond to tert-butyl groups, while aromatic protons in naphthyridine appear at δ 7.5–9.0 ppm .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Exposure Mitigation: Use fume hoods, gloves, and protective eyewear. Avoid inhalation/ingestion, as piperidine derivatives may exhibit neurotoxic or irritant properties .
- Emergency Response: For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Post-exposure protocols include rinsing skin/eyes with water for 15 minutes and seeking medical attention .
- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Q. How is structural confirmation achieved for derivatives of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths/angles (e.g., mean C–C bond deviation ≤0.005 Å) and confirms stereochemistry .
- Spectroscopy: ¹H NMR integration ratios validate substituent positions (e.g., tert-butyl vs. naphthyridine protons) .
- Mass Spectrometry: High-resolution ESI-MS ensures molecular formula accuracy (e.g., [M+H]⁺ peaks within ±0.001 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., tert-butyl vs. methyl groups) and assess binding affinity changes. For example, replacing the tert-butyl group with phenyl in PF3845 analogs reduced G-protein-coupled receptor (GPCR) binding by 40% .
- Statistical Validation: Use ANOVA or multivariate regression to distinguish experimental noise (e.g., batch variability) from true SAR trends .
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., GPCRs). Key parameters include:
- Grid Box Size: 25 ų centered on the binding pocket.
- Scoring Functions: MM-GBSA for binding energy calculations (–ΔG ≤ –8 kcal/mol indicates strong affinity) .
- MD Simulations: Run 100-ns trajectories in Desmond to assess binding stability (RMSD ≤2 Å for ligand-protein complexes) .
Q. How can polymorphism impact the compound’s physicochemical properties, and how is it characterized?
Methodological Answer:
- Screening: Use solvent evaporation or slurry crystallization to isolate polymorphs (e.g., Form A vs. Form B in related carboxamides) .
- Characterization:
- PXRD: Distinct peaks at 2θ = 12.5° (Form A) vs. 14.3° (Form B) .
- DSC: Melting point differences (ΔTm ≥10°C between forms) correlate with stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
